![molecular formula C36H52N8O7S B1295234 substance P (6-11) CAS No. 51165-07-2](/img/structure/B1295234.png)
substance P (6-11)
Overview
Description
Substance P (6-11) is a hexapeptideamide derived from the C-terminal end of Substance P, a neuropeptide belonging to the tachykinin family. This compound exhibits significant biological activity by binding to the neurokinin-1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Substance P (6-11) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Characterization: Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Substance P (6-11) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in phosphate-buffered saline (PBS).
Substitution: Amino acid analogs in SPPS.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Thiol-containing peptide.
Substitution: Peptide analogs with modified residues.
Scientific Research Applications
Cancer Research
Inhibition of Small Cell Lung Cancer (SCLC)
One of the most notable applications of substance P (6-11) is its role in cancer treatment, specifically in inhibiting the growth of small cell lung cancer. Research indicates that this compound acts as an antagonist at neurokinin-1 receptors, which are implicated in cancer cell proliferation. In vitro studies have demonstrated that substance P (6-11) significantly reduces the viability of SCLC cell lines, with IC50 values reported at 24.5 µM for the H69 line and 38.5 µM for the H510 line .
Mechanism of Action
The mechanism through which substance P (6-11) exerts its effects involves the activation of c-jun-N-terminal kinase (JNK), leading to apoptosis in cancer cells. This apoptotic effect is enhanced by the generation of reactive oxygen species (ROS), which is critical for its efficacy . The compound has been shown to reduce cellular glutathione levels and stimulate ceramide production, contributing to lipid peroxidation, which further promotes cell death .
Clinical Trials
Currently, substance P (6-11) is under investigation in Phase II clinical trials for its effectiveness against SCLC, highlighting its potential as a novel anti-cancer agent .
Neurological Applications
Pain Modulation
Substance P is known for its role in pain perception and inflammation. The truncated form, substance P (6-11), interacts with neurokinin receptors and has been studied for its analgesic properties. It has been shown to modulate pain pathways by affecting neuronal signaling mechanisms .
Neuroprotective Effects
Research has indicated that substance P (6-11) can promote neuronal survival under stress conditions. For instance, it enhances cell metabolism and viability in tenocytes subjected to mechanical loading, suggesting a potential role in tissue repair and regeneration through autocrine signaling mechanisms involving neurokinin-1 receptors .
Mechanistic Studies
G Protein-Coupled Receptor Signaling
Substance P (6-11) has been extensively studied for its interactions with G protein-coupled receptors (GPCRs). Structural studies using cryo-electron microscopy have revealed how this peptide binds to neurokinin receptors, providing insights into its signaling dynamics compared to full-length substance P. The increased flexibility of substance P (6-11) may influence its receptor interactions and downstream signaling pathways .
Data Summary
Case Studies
- SCLC Growth Inhibition : A study demonstrated that antagonist G significantly reduced the proliferation of SCLC cells through JNK activation and ROS generation, leading to apoptosis .
- Neuronal Response to Mechanical Stress : In tenocyte cultures, exposure to substance P (6-11) resulted in increased proliferation and metabolic activity, mediated via neurokinin-1 receptor signaling pathways .
Mechanism of Action
Substance P (6-11) exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including:
Phospholipase C Activation: Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium release and protein kinase C activation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of extracellular signal-regulated kinases (ERK), leading to gene expression changes and cellular responses.
Comparison with Similar Compounds
Substance P (6-11) is unique compared to other tachykinins due to its specific receptor affinity and biological effects. Similar compounds include:
Neurokinin A: Shares structural similarities but has different receptor affinities and physiological roles.
Neurokinin B: Another tachykinin with distinct biological activities and receptor interactions.
Substance P (6-11) stands out for its specific binding to the neurokinin-1 receptor and its potential therapeutic applications in various medical fields .
Biological Activity
Substance P (6-11), also known as SP(6-11), is a synthetic derivative of the neuropeptide Substance P, which plays a significant role in pain transmission and inflammatory processes. This article explores the biological activity of Substance P (6-11), focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.
Structure and Synthesis
Substance P is an undecapeptide composed of eleven amino acids, with the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. In Substance P (6-11), the proline at position six is replaced by ornithine, leading to altered biological activity and receptor selectivity. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), allowing for high purity and yield through sequential amino acid addition and selective coupling reactions.
Biological Activity
Substance P (6-11) exhibits significant biological activity primarily through its interaction with the neurokinin-1 receptor (NK1R). This interaction is crucial for various physiological processes, particularly in pain perception and inflammation. The following effects have been documented:
- Pain Transmission : Substance P (6-11) enhances nociceptive signaling pathways, contributing to the sensation of pain.
- Inflammation : It promotes inflammatory responses by stimulating the release of pro-inflammatory cytokines.
- Neurotransmission : The peptide acts as a neuromodulator in both central and peripheral nervous systems, influencing neuronal signaling pathways .
Receptor Interactions
Substance P (6-11) selectively interacts with NK1R, which is part of the tachykinin family of receptors. This selectivity may lead to distinct signaling pathways compared to other neuropeptides. Research indicates that variations in the peptide structure can influence receptor activation dynamics, potentially altering downstream signaling cascades involving G-proteins such as Gq and Gs .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique features of Substance P (6-11) compared to related compounds in the tachykinin family:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Neurokinin A | Similar length | Higher affinity for NK2R; involved in smooth muscle contraction. |
Neurokinin B | Similar length | Binds primarily to NK3R; plays roles in reproductive functions. |
Calcitonin Gene-Related Peptide | Related structure | Involved in vasodilation; distinct signaling pathways compared to Substance P. |
Endomorphins | Shorter peptides | Primarily act on opioid receptors; different physiological roles. |
Substance P (6-11) is unique due to its specific modification at position six, which may enhance selectivity towards NK1R compared to other tachykinins, potentially leading to distinct pharmacological profiles.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of Substance P (6-11):
- Cancer Therapy : In a study involving nude mice bearing H69 small-cell lung cancer, Substance P (6-11) demonstrated antagonistic effects on neuropeptides that act as growth factors, suggesting its potential use in cancer treatment .
- Neurodegenerative Diseases : Research indicates that modulation of NK1R by Substance P (6-11) may provide therapeutic benefits in conditions characterized by neuroinflammation, such as Alzheimer's disease .
- Pain Management : Due to its role in pain signaling, there is ongoing research into utilizing Substance P (6-11) as a targeted therapy for chronic pain conditions without broad systemic effects .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJICHIAKDIPMB-ZIUUJSQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199187 | |
Record name | Substance P (6-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51165-07-2 | |
Record name | Substance P (6-11) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P (6-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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